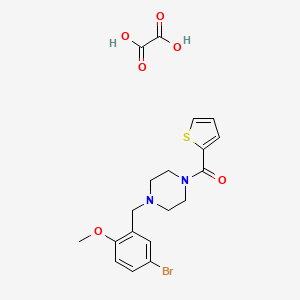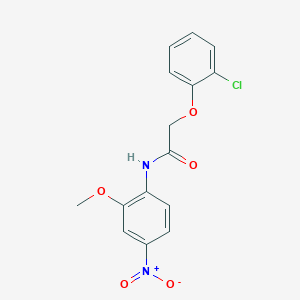
1-(5-bromo-2-methoxybenzyl)-4-(2-thienylcarbonyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-bromo-2-methoxybenzyl)-4-(2-thienylcarbonyl)piperazine oxalate, also known as BMT-7, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and neuroscience.
Mécanisme D'action
The exact mechanism of action of 1-(5-bromo-2-methoxybenzyl)-4-(2-thienylcarbonyl)piperazine oxalate is not fully understood, but it is thought to act as a partial agonist at the serotonin 5-HT1A receptor and an antagonist at the dopamine D2 receptor. This compound may also interact with the GABAergic system, which is involved in the regulation of anxiety and other behaviors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain and the regulation of gene expression. This compound has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(5-bromo-2-methoxybenzyl)-4-(2-thienylcarbonyl)piperazine oxalate is its relatively simple synthesis method, which makes it accessible for researchers. This compound has also been shown to have low toxicity in preclinical studies. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-(5-bromo-2-methoxybenzyl)-4-(2-thienylcarbonyl)piperazine oxalate. One area of interest is its potential as a treatment for addiction, particularly opioid addiction. Further studies are needed to investigate the safety and efficacy of this compound in humans. Additionally, this compound may have potential applications in other areas, such as neuroprotection and the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(5-bromo-2-methoxybenzyl)-4-(2-thienylcarbonyl)piperazine oxalate involves the reaction of 5-bromo-2-methoxybenzyl chloride with 2-thienylcarbonylpiperazine in the presence of a base, followed by the addition of oxalic acid to form the oxalate salt. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified using column chromatography.
Applications De Recherche Scientifique
1-(5-bromo-2-methoxybenzyl)-4-(2-thienylcarbonyl)piperazine oxalate has been investigated for its potential as a therapeutic agent for various conditions, including depression, anxiety, and addiction. In one study, this compound was shown to have antidepressant effects in mice, possibly through the modulation of serotonin and dopamine levels in the brain. Another study found that this compound reduced anxiety-like behaviors in rats, possibly through its interaction with the GABAergic system. This compound has also been investigated for its potential as a treatment for opioid addiction, with promising results in preclinical studies.
Propriétés
IUPAC Name |
[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2S.C2H2O4/c1-22-15-5-4-14(18)11-13(15)12-19-6-8-20(9-7-19)17(21)16-3-2-10-23-16;3-1(4)2(5)6/h2-5,10-11H,6-9,12H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYULYXUTPZMDDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC=CS3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2-{[(4-methylphenyl)sulfonyl]amino}-4-nitrobenzoyl)amino]-4-nitrobenzoic acid](/img/structure/B4953979.png)
![3-{2-[(2-phenoxyethyl)thio]-1H-benzimidazol-1-yl}propanoic acid](/img/structure/B4953983.png)

![4-{[1-isopropyl-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B4953989.png)
![methyl 4-{[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]amino}butanoate](/img/structure/B4953993.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4953995.png)
![4-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)morpholine](/img/structure/B4953996.png)

![3-chloro-N-{4-[(2,2-diphenylpropanoyl)amino]phenyl}benzamide](/img/structure/B4954006.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B4954021.png)
![4-bromo-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B4954037.png)
![N-(3-cyclopentylpropyl)-5-[(2,4-difluorophenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4954052.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dichlorobenzyl)-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4954065.png)
![1-[(5-bromo-2-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4954069.png)
